Potassium perrhenate

Description

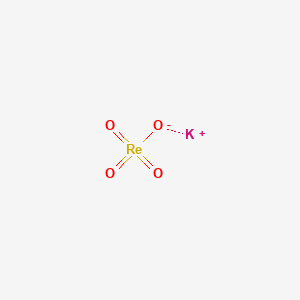

Structure

2D Structure

Properties

IUPAC Name |

potassium;oxido(trioxo)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.4O.Re/q+1;;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKRWIFGDGKWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Re](=O)(=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KO4Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Potassium perrhenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10466-65-6 | |

| Record name | Potassium perrhenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Potassium Perrhenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium perrhenate (KReO₄) is an inorganic salt that serves as a crucial compound in various scientific and industrial applications. As a stable, white crystalline solid, it is a primary source of the rare and valuable element rhenium. Its well-defined chemical and physical properties make it an important precursor in the synthesis of catalysts, high-temperature superalloys, and, notably, radiopharmaceuticals. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including detailed experimental protocols for its synthesis and characterization, and a discussion of its applications, with a particular focus on its role in drug development.

Chemical and Physical Properties

This compound is a white, odorless crystalline solid.[1][2] It is sparingly soluble in water and ethanol, with its solubility in water increasing with temperature.[3][4] The compound is a strong oxidizing agent.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | KReO₄ | [1][3] |

| Molar Mass | 289.30 g/mol | [2] |

| Appearance | White crystalline solid | [1][3] |

| Density | 4.887 g/mL at 25 °C | [2][5] |

| Melting Point | 550 °C | [2][4][5] |

| Boiling Point | 1370 °C | [4] |

| Refractive Index (n20/D) | 1.643 | [5] |

Table 2: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 0.36 |

| 20 | ~0.4 |

| 50 | 3.3 |

(Data compiled from multiple sources)[4]

Crystallographic Properties

This compound crystallizes in a tetragonal system with the space group I4₁/a.[3] This structure is isomorphous with scheelite (CaWO₄).

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [3] |

| Space Group | I4₁/a | [3] |

| Lattice Constants | a = 567.4 pm, c = 1266.8 pm | [3] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the neutralization reaction between perrhenic acid (HReO₄) and potassium hydroxide (KOH).[1][3]

Materials:

-

Perrhenic acid (HReO₄) solution

-

Potassium hydroxide (KOH) solution (e.g., 5% w/v)

-

Neutral red indicator

-

Deionized water

-

Beakers, stirring rod, filtration apparatus, drying oven

Procedure:

-

Dissolve a known quantity of perrhenic acid or rhenium heptoxide (Re₂O₇) in deionized water in a beaker.

-

Heat the solution to boiling.

-

While stirring continuously, add the potassium hydroxide solution dropwise until the solution is neutralized. The endpoint can be determined using neutral red indicator.

-

A white precipitate of this compound will form.

-

Allow the solution to cool to room temperature to maximize crystallization.

-

Collect the white crystals by suction filtration.

-

Wash the crystals with cold deionized water.

-

Dry the purified this compound in an oven at an appropriate temperature (e.g., 70-100 °C).

Recrystallization for Purification

For applications requiring high purity, commercial this compound can be further purified by recrystallization.

Materials:

-

Crude this compound

-

Deionized water

-

Heating plate with magnetic stirring

-

Crystallizing dish

-

Filtration apparatus

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot deionized water in a beaker with stirring.

-

Once fully dissolved, transfer the hot solution to a crystallizing dish.

-

Allow the solution to cool slowly to room temperature.

-

For maximum yield, the solution can be further cooled in an ice bath.

-

Collect the purified crystals by suction filtration.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the crystals in a desiccator or a vacuum oven.

Characterization Techniques

PXRD is used to confirm the crystalline phase and determine the lattice parameters of the synthesized this compound.

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation.

Procedure:

-

Finely grind the this compound sample to a homogenous powder.

-

Mount the powdered sample on a sample holder.

-

Place the sample holder in the diffractometer.

-

Set the instrument to scan over a 2θ range (e.g., 10-80 degrees).

-

The resulting diffraction pattern can be compared to standard reference patterns for this compound from databases such as the International Centre for Diffraction Data (ICDD).

-

Rietveld refinement can be performed on the collected data to refine the lattice parameters.

Raman spectroscopy is a non-destructive technique used to identify the vibrational modes of the perrhenate ion (ReO₄⁻).

Instrumentation:

-

Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

Procedure:

-

Place a small amount of the this compound powder on a microscope slide or in a sample holder.

-

Focus the laser beam on the sample.

-

Acquire the Raman spectrum over a relevant wavenumber range (e.g., 100-1200 cm⁻¹).

-

The characteristic vibrational modes of the ReO₄⁻ tetrahedron should be observed. The most intense peak corresponds to the symmetric stretching mode (ν₁), typically observed around 970 cm⁻¹.

FTIR spectroscopy provides complementary information to Raman spectroscopy regarding the vibrational modes of the perrhenate ion.

Instrumentation:

-

FTIR spectrometer.

Procedure:

-

Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in the spectrometer and acquire the spectrum in the mid-infrared range (e.g., 400-4000 cm⁻¹).

-

The asymmetric stretching mode (ν₃) of the ReO₄⁻ ion is typically observed as a strong band around 918 cm⁻¹.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of this compound.

Instrumentation:

-

Simultaneous TGA/DSC instrument.

Procedure:

-

Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into an alumina or platinum crucible.

-

Place the crucible in the TGA/DSC furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a desired temperature range (e.g., room temperature to 1000 °C).

-

The TGA curve will show any mass loss as a function of temperature, indicating decomposition. The DSC curve will show endothermic or exothermic events, such as melting.

Applications in Research and Drug Development

This compound is a versatile compound with several applications in scientific research and is of particular interest to drug development professionals.

-

Catalysis: It serves as a precursor for the synthesis of various rhenium-based catalysts used in organic synthesis and industrial processes.

-

Materials Science: It is used in the development of high-temperature superalloys and specialty materials.

-

Radiopharmaceutical Development: this compound is widely used as a non-radioactive surrogate for technetium-99m (⁹⁹ᵐTc) pertechnetate in the development of ⁹⁹ᵐTc-based radiopharmaceuticals due to the chemical similarities between rhenium and technetium.[6] This allows for the development and optimization of labeling procedures without handling radioactivity.

A significant application in nuclear medicine is its role as a precursor for therapeutic radiopharmaceuticals containing Rhenium-188 (¹⁸⁸Re). ¹⁸⁸Re is a high-energy beta-emitter with a short half-life, making it suitable for radionuclide therapy. It is conveniently available from a ¹⁸⁸W/¹⁸⁸Re generator system.[4][7]

Visualizing Experimental Workflows

Synthesis and Characterization of this compound

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Production of ¹⁸⁸Re-Radiopharmaceuticals

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound 99.98 trace metals 10466-65-6 [sigmaaldrich.com]

- 3. physics.rutgers.edu [physics.rutgers.edu]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. www-pub.iaea.org [www-pub.iaea.org]

- 7. Generator-Based Radiopharmaceuticals for Therapy | Radiology Key [radiologykey.com]

The Genesis of a Superalloy Component: A Technical History of Potassium Perrhenate

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and characterization of potassium perrhenate, a pivotal compound in the advancement of high-performance materials.

Introduction

This compound (KReO₄) stands as a cornerstone in the chemistry of rhenium, a rare and strategic transition metal. Its discovery was inextricably linked to the very identification of rhenium itself, a testament to the meticulous work of its discoverers. This technical guide delves into the historical narrative of this compound, from the initial quest for "dvi-manganese" to the precise characterization of its crystalline structure and physicochemical properties. For researchers and professionals in materials science and drug development, a thorough understanding of the origins and fundamental properties of this compound is essential for its application in catalysis, superalloys, and radiopharmaceuticals.

The Discovery of Rhenium and the Emergence of its Compounds

The story of this compound begins with the prediction of an element with atomic number 75 by Dmitri Mendeleev, which he termed "dvi-manganese." The quest to isolate this missing element culminated in 1925 when German chemists Ida Tacke, Walter Noddack, and Otto Berg successfully identified it.[1][2][3] They named the new element "rhenium" (Re) in honor of the Rhine River.[4] Their discovery was the result of a systematic search through a multitude of ores, focusing on those containing minerals of molybdenum, tungsten, and other neighboring elements in the periodic table.[3]

The trio detected the new element using X-ray spectroscopy in platinum ores and minerals such as columbite and gadolinite.[4] However, it was from molybdenite (MoS₂) that they were first able to extract a weighable amount of the element.[4] In 1928, they successfully isolated one gram of rhenium from 660 kilograms of molybdenite, a laborious process that underscored the element's rarity.[4] This achievement was detailed in their 1929 publication in Zeitschrift für anorganische und allgemeine Chemie, titled "Die Herstellung von einem Gramm Rhenium" (The Preparation of One Gram of Rhenium).[5]

The extraction process involved roasting the molybdenite ore, which volatilized the rhenium as rhenium(VII) oxide (Re₂O₇). This oxide was then dissolved to form perrhenic acid (HReO₄). The isolation of rhenium in a pure form often involved the precipitation of its salts. Given the analytical techniques of the era, the formation and crystallization of alkali metal salts would have been a standard method for purification and characterization.

Initial Synthesis and Characterization of this compound

While the Noddacks' initial publications focused on the discovery and isolation of the element rhenium, the synthesis of its simple salts, such as this compound, would have been a logical and immediate step in characterizing the new element's chemical properties. The straightforward neutralization reaction between an acid (perrhenic acid) and a base (potassium hydroxide) would have been a well-understood and accessible method for chemists in the 1920s.

Experimental Protocols

Based on the established chemical knowledge of the period and the described extraction of rhenium, the initial synthesis of this compound by its discoverers can be inferred as follows:

-

Preparation of Perrhenic Acid Solution: Rhenium(VII) oxide (Re₂O₇), obtained from the roasting of molybdenite flue dust, was dissolved in distilled water to yield a solution of perrhenic acid (HReO₄).

-

Neutralization: A stoichiometric amount of a standard solution of potassium hydroxide (KOH) was carefully added to the perrhenic acid solution. The endpoint of the neutralization could be monitored using an indicator available at the time, such as litmus.

Reaction: HReO₄(aq) + KOH(aq) → KReO₄(aq) + H₂O(l)

-

Crystallization: The resulting neutral solution of this compound was concentrated by gentle heating to induce crystallization upon cooling. Due to the lower solubility of this compound in colder solutions, this would lead to the precipitation of white crystals.

-

Purification: The crystals were collected by filtration and washed with a small amount of cold distilled water to remove any soluble impurities. The purified crystals were then dried in a desiccator.

A contemporary and reliable method for the synthesis of this compound is as follows:

-

Starting Materials: High-purity perrhenic acid (HReO₄) solution (typically 75-80% in water) and a standardized solution of potassium hydroxide (KOH).

-

Reaction: In a fume hood, slowly add the potassium hydroxide solution to the stirred perrhenic acid solution. The reaction is exothermic, and the addition should be controlled to manage the temperature. Monitor the pH of the solution, aiming for a final pH of 7.

-

Crystallization: Concentrate the resulting solution by heating it to its boiling point and then allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

-

Isolation and Purification: Collect the white crystalline precipitate of this compound by vacuum filtration. Wash the crystals with ice-cold deionized water and then with a small amount of ethanol to facilitate drying.

-

Drying: Dry the purified this compound crystals in an oven at 110°C to a constant weight.

Physicochemical Properties of this compound

A significant body of research has been dedicated to characterizing the physical and chemical properties of this compound since its discovery.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | KReO₄ | [6] |

| Molar Mass | 289.30 g/mol | [6] |

| Appearance | White crystalline solid | [6] |

| Density | 4.89 g/cm³ at 25°C | [7] |

| Melting Point | 555 °C | [6] |

| Boiling Point | 1370 °C | [6] |

| Refractive Index (n_D) | 1.643 at 20°C | [6] |

Table 2: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) | Reference(s) |

| 10 | 0.88 | [8][9][10] |

| 20 | 1.25 | [8][9][10] |

| 30 | 1.90 | [8][9][10] |

| 40 | 2.80 | [8][9][10] |

| 50 | 4.20 | [8][9][10] |

| 60 | 6.10 | [8][9][10] |

Table 3: Crystallographic Data of this compound

| Parameter | Value | Reference(s) |

| Crystal System | Tetragonal | [6][11][12] |

| Space Group | I4₁/a (No. 88) | [6][11][12] |

| Lattice Constants | a = 5.680 Å, c = 12.703 Å | [11] |

| Unit Cell Volume | 410.1 ų | [11] |

| Re-O Bond Length | 1.74 Å | [12] |

| K-O Bond Lengths | 2.77 Å (x4), 2.84 Å (x4) | [12] |

Table 4: Thermodynamic Properties of this compound (at 298.15 K)

| Property | Value | Reference(s) |

| Standard Molar Enthalpy of Formation (ΔH_f°) | -1089.1 kJ/mol | [13][14][15][16] |

| Standard Molar Gibbs Free Energy of Formation (ΔG_f°) | -982.0 kJ/mol | [13][16] |

| Standard Molar Entropy (S°) | 169.5 J/(mol·K) | [13][16] |

Visualizing the Historical and Structural Context

Historical Timeline of Discovery

The following diagram illustrates the key milestones in the discovery of rhenium and the subsequent characterization of this compound.

References

- 1. Discovery of rhenium and masurium (technetium) by Ida Noddack-Tacke and Walter Noddack. Forgotten heroes of nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rinconeducativo.org [rinconeducativo.org]

- 3. A tale of oblivion: Ida Noddack and the ‘universal abundance’ of matter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhenium - Wikipedia [en.wikipedia.org]

- 5. gdch.app [gdch.app]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. api.pageplace.de [api.pageplace.de]

- 8. Investigations of the Density and Solubility of Ammonium Perrhenate and this compound Aqueous Solutions [mdpi.com]

- 9. Investigations of the Density and Solubility of Ammonium Perrhenate and this compound Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. www3.fi.mdp.edu.ar [www3.fi.mdp.edu.ar]

- 14. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.pg.edu.pl [chem.pg.edu.pl]

Potassium perrhenate chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of Potassium Perrhenate

Introduction

This compound (KReO₄) is a white, crystalline inorganic salt composed of potassium cations (K⁺) and perrhenate anions (ReO₄⁻).[1][2] As a stable compound of rhenium in its highest +7 oxidation state, it serves as a common precursor in the synthesis of other rhenium compounds and complexes, including those used in catalysis and as radiopharmaceuticals.[3][4] Its structural and electronic properties, which are analogous to other tetrahedral anions like permanganate and pertechnetate, make it a subject of interest in inorganic chemistry and materials science.[5][6] This guide provides a detailed technical overview of the chemical structure and bonding in this compound, supported by crystallographic and spectroscopic data.

Chemical Structure

The structural arrangement of this compound has been extensively characterized by X-ray diffraction techniques.[5] It is an ionic solid where the constituent ions, K⁺ and ReO₄⁻, are arranged in a specific crystal lattice.

Crystal System and Space Group

At ambient conditions, this compound crystallizes in a tetragonal system, which is a derivative of the scheelite (CaWO₄) structure.[1][5] The specific space group is designated as I4₁/a (No. 88).[1][5] This structure is stable at room temperature and persists up to pressures of approximately 6.4-7.4 GPa, after which it undergoes a phase transition to a monoclinic M′-fergusonite structure (space group P2₁/c).[5]

Ionic Arrangement and Coordination

The crystal lattice is composed of discrete potassium cations and tetrahedral perrhenate anions. The bonding and coordination environment can be described as follows:

-

Perrhenate (ReO₄⁻) Ion: The rhenium atom (Re⁷⁺) is covalently bonded to four oxygen atoms in a nearly perfect tetrahedral geometry.[5] This tetrahedral arrangement is a key feature of the perrhenate anion.[4]

-

Potassium (K⁺) Ion: Each potassium ion is surrounded by eight oxygen atoms from eight different neighboring perrhenate tetrahedra, resulting in an 8-coordinate geometry.

This arrangement creates a stable, three-dimensional ionic framework. The table below summarizes the key crystallographic and structural data for this compound at ambient conditions.

| Parameter | Value | Reference |

| Chemical Formula | KReO₄ | [1] |

| Crystal System | Tetragonal | [1][5] |

| Space Group | I4₁/a (No. 88) | [1][5] |

| Lattice Constant, a | 567.4 pm | [1] |

| Lattice Constant, c | 1266.8 pm | [1] |

| Re-O Bond Length | 1.74 Å | |

| K-O Bond Lengths | 4 x 2.77 Å (shorter), 4 x 2.84 Å (longer) | |

| Re⁷⁺ Coordination Geometry | Tetrahedral (to 4 O²⁻) | [5] |

| K⁺ Coordination Geometry | 8-coordinate (to 8 O²⁻) |

Chemical Bonding

The bonding in this compound is dual in nature: strong ionic forces hold the crystal lattice together, while strong covalent bonds define the structure of the individual perrhenate anions.

Ionic Bonding

The primary force holding the KReO₄ crystal together is the electrostatic attraction between the positively charged potassium ions (K⁺) and the negatively charged perrhenate ions (ReO₄⁻). This ionic bonding is non-directional and extends throughout the crystal lattice, leading to its high melting point of 555 °C and its nature as a hard, crystalline solid.[1]

Covalent Bonding in the Perrhenate Anion

Within the perrhenate anion, the bonding between the central rhenium atom and the four oxygen atoms is covalent. Rhenium is in a +7 oxidation state with a d⁰ electronic configuration.[4] Density-functional theory (DFT) studies on tetrahedral MO₄ anions, including ReO₄⁻, indicate that the bonding is not purely single bonds.[7] There is significant multiple-bonding character, arising from the overlap of the d-orbitals of the rhenium atom and the p-orbitals of the oxygen atoms (Md-Op character).[7] This results in strong, stable Re-O bonds.

The nature of these covalent bonds can be further probed using vibrational spectroscopy. The vibrations of the ReO₄⁻ tetrahedron give rise to characteristic peaks in Raman and Infrared (IR) spectra. For an isolated molecule with tetrahedral (T_d) symmetry, there are four fundamental vibrational modes: ν₁(A₁), ν₂(E), ν₃(F₂), and ν₄(F₂).[3][8] The symmetric stretch (ν₁) is typically the most intense band in the Raman spectrum.[9] The table below lists the experimentally observed vibrational frequencies for the perrhenate ion in KReO₄.

| Vibrational Mode | Symmetry | Description | Frequency (cm⁻¹) | Reference |

| ν₁ | A₁ | Symmetric Stretch | ~965 - 971 | [3][10] |

| ν₂ | E | Bending | ~331 | [3] |

| ν₃ | F₂ | Asymmetric Stretch | ~914 - 918 | [3][10] |

| ν₄ | F₂ | Bending | ~331 | [3] |

Note: In the crystalline state, site symmetry effects can cause splitting of degenerate modes (E and F₂).[2]

Experimental Protocols

The structural and spectroscopic data presented are primarily obtained through X-ray crystallography and vibrational spectroscopy.

X-ray Crystallography

The determination of the crystal structure, lattice parameters, and bond lengths of this compound is achieved using X-ray diffraction (XRD), typically on a powder or single-crystal sample.[5][11]

Methodology: Powder X-ray Diffraction

-

Sample Preparation: A high-purity sample of this compound is finely ground to a homogeneous powder to ensure random crystal orientation.[5]

-

Data Collection: The powder is mounted in a diffractometer, such as a Rigaku Ultima IV or MiniFlex600.[5][12] The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα₁ radiation, λ ≈ 1.5406 Å) over a defined range of diffraction angles (2θ).[5]

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks corresponding to the crystal lattice planes.

-

Structure Refinement: The positions and intensities of the diffraction peaks are used to determine the unit cell parameters and space group. A full structural model is then refined using methods like the Rietveld refinement (e.g., with software like FULLPROF) to fit the entire experimental diffraction profile, yielding precise atomic positions, bond lengths, and bond angles.[5][13]

Vibrational Spectroscopy (Raman)

Raman spectroscopy is used to probe the covalent bonding within the perrhenate anion by measuring the frequencies of its vibrational modes.[6][14]

Methodology: Fourier-Transform (FT) Raman Spectroscopy

-

Sample Preparation: A crystalline powder sample of KReO₄ is placed in a sample holder. No special preparation is typically needed.[14]

-

Data Acquisition: The sample is illuminated with a high-intensity monochromatic laser source, such as an Nd:YAG laser (1064 nm).[14] The scattered light is collected at an angle of 180° (back-scattering).

-

Spectral Analysis: The collected light is passed through a filter to remove the intense Rayleigh scattered light and is then analyzed by an interferometer and Fourier-transformed to generate the Raman spectrum (a plot of intensity versus Raman shift in cm⁻¹).

-

Peak Assignment: The peaks in the spectrum are assigned to specific molecular vibrations (e.g., Re-O symmetric stretch, bending modes) based on their frequency, intensity, and comparison with theoretical predictions and data from related compounds.[8][10]

Visualization of Structure and Bonding

The following diagram illustrates the fundamental ionic and covalent bonding interactions within the this compound crystal structure.

Caption: Ionic and covalent bonding in KReO₄.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hanford.gov [hanford.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Perrhenate - Wikipedia [en.wikipedia.org]

- 5. High-Pressure X‑ray Diffraction Study of Scheelite-Type Perrhenates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Raman Analysis of Perrhenate and Pertechnetate in Alkali Salts and Borosilicate Glasses | Journal Article | PNNL [pnnl.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

A Technical Guide to the Solubility of Potassium Perrhenate in Aqueous and Organic Media

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of potassium perrhenate (KReO₄), a compound of significant interest in catalysis, metallurgy, and as a precursor for radiopharmaceuticals.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require detailed solubility data and standardized experimental protocols.

This compound is a white, crystalline inorganic salt with the chemical formula KReO₄.[3] Its solubility is a critical parameter for its application in solution-based synthesis, purification via recrystallization, and formulation development.[4][5][6] Understanding its behavior in different solvent systems is essential for process optimization and achieving desired product purity.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and temperature. The following tables summarize the available quantitative and qualitative data.

Table 1: Solubility of this compound in Water

The solubility of this compound in water increases significantly with temperature. This property is often exploited for purification by recrystallization.[7]

| Temperature (°C) | Temperature (K) | Solubility (g / 100 g H₂O) |

| 0 | 273.15 | 0.36[8] |

| 10 | 283.15 | Data not available in cited sources |

| 20 | 293.15 | ~0.4[9] |

| 25 | 298.15 | 1.19[10] |

| 50 | 323.15 | 3.3[8] |

| 60 | 333.15 | Matches NH₄ReO₄ solubility at 10°C[4] |

Note: Solubility values can vary slightly between sources.

Table 2: Solubility of this compound in Organic Solvents

This compound generally exhibits poor solubility in organic solvents.[9] This is a key consideration for reactions or purification steps involving non-aqueous media.

| Solvent | Chemical Class | Solubility Description |

| Ethanol | Alcohol | Insoluble / Sparingly Soluble[8][11] |

| Ether | Ether | Insoluble[9] |

| Methanol | Alcohol | No specific data available |

| Acetone | Ketone | No specific data available |

The lack of specific quantitative data for many common organic solvents represents a knowledge gap in the literature.[12] Researchers are encouraged to determine this experimentally for their specific systems.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible scientific results. The following is a detailed methodology based on the gravimetric method, a reliable and widely used technique.[4]

Gravimetric Method for Aqueous Solubility

This protocol is designed to determine the solubility of this compound in water at various temperatures.

1. Materials and Equipment:

-

This compound (KReO₄)

-

Distilled or deionized water

-

Temperature-controlled water bath or heating mantle

-

Analytical balance (±0.0001 g)

-

Beakers or flasks

-

Magnetic stirrer and stir bars

-

Thermometer or temperature probe

-

Laboratory dryer or oven (set to 105°C)

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of water in a beaker to create a slurry. This ensures the solution becomes fully saturated.

-

Place the beaker in the temperature-controlled bath set to the desired saturation temperature (e.g., 283.15 K, 293.15 K, 303.15 K, etc.).[4]

-

Stir the solution vigorously for a sufficient time to ensure equilibrium is reached.

-

-

Sample Collection:

-

Once equilibrium is achieved, stop stirring and allow the excess solid to settle.

-

Carefully withdraw a known mass or volume of the clear, supernatant liquid.

-

-

Gravimetric Analysis:

-

Weigh a clean, dry beaker (initial mass).

-

Transfer the collected supernatant sample into the pre-weighed beaker and record the total mass (beaker + solution).

-

Place the beaker in a laboratory dryer at 105°C.[4]

-

Dry the sample until a constant mass is achieved, indicating all the water has evaporated.[4]

-

Record the final mass (beaker + dry KReO₄).

-

-

Calculation:

-

Mass of dissolved KReO₄: (Final mass) - (Initial beaker mass)

-

Mass of water: (Total mass of solution) - (Mass of dissolved KReO₄)

-

Solubility ( g/100 g H₂O): (Mass of dissolved KReO₄ / Mass of water) * 100

-

-

Replication:

-

Repeat the entire procedure at least three times for each temperature to ensure the precision and accuracy of the results.[4]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. This compound 99% | 10466-65-6 [sigmaaldrich.com]

- 2. guidechem.com [guidechem.com]

- 3. aaamolybdenum.com [aaamolybdenum.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigations of the Density and Solubility of Ammonium Perrhenate and this compound Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient adsorptive removal of potassium from this compound solution using a cationic ion exchange resin - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08404G [pubs.rsc.org]

- 8. This compound(VII) [chembk.com]

- 9. gneechem.com [gneechem.com]

- 10. This compound(10466-65-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Potassium Perrhenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of potassium perrhenate (KReO₄), focusing on its stability at elevated temperatures and its decomposition pathway. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or study this compound.

Introduction

This compound (KReO₄) is a white, crystalline solid with a tetragonal crystal structure.[1] It is a stable compound at ambient temperatures and is used in various applications, including as a precursor in the synthesis of rhenium-based catalysts and radiopharmaceuticals. A thorough understanding of its thermal behavior is critical for its safe handling, storage, and application in high-temperature processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | KReO₄ | [1] |

| Molar Mass | 289.30 g/mol | |

| Melting Point | 555 °C (828 K) | [1] |

| Boiling Point | 1370 °C (1643 K) | [1][2] |

| Density | 4.887 g/cm³ | |

| Appearance | White crystalline solid | [1] |

Thermal Stability and Decomposition

This compound exhibits high thermal stability. Significant decomposition is not observed until temperatures well above its melting point are reached.

Decomposition Temperature

While the precise onset of decomposition for pure this compound is not definitively established in the readily available literature, thermal analysis of mixtures containing KReO₄ suggests that significant mass loss begins at temperatures exceeding 660 °C (933 K).[2] It is important to note that the decomposition temperature can be influenced by factors such as the heating rate, atmospheric conditions, and the presence of impurities.

Decomposition Pathway and Products

At elevated temperatures, this compound is expected to decompose. While a definitive, balanced chemical equation for the decomposition of pure this compound is not explicitly detailed in the reviewed literature, the decomposition of other alkali metal perrhenates and related compounds provides insights into the likely products. The anticipated decomposition pathway involves the release of oxygen and the formation of lower-oxidation-state rhenium compounds and potassium oxide.

A proposed, though unconfirmed, decomposition reaction is:

2KReO₄(s) → K₂O(s) + 2ReO₂(s) + O₂(g)

Further investigation using techniques such as mass spectrometry of the evolved gases during thermal decomposition is required to definitively identify all gaseous products and confirm the stoichiometry of the solid residues.

Experimental Protocols for Thermal Analysis

To characterize the thermal stability and decomposition of this compound, standard thermal analysis techniques are employed. The following sections detail generalized experimental protocols for these methods.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time.

Experimental Workflow for TGA:

References

A Technical Guide to the Crystal Structure and Lattice Parameters of Potassium Perrhenate (KReO₄)

This document provides a detailed overview of the crystallographic properties of potassium perrhenate (KReO₄), an inorganic compound with significant applications in catalysis, metallurgy, and scientific research.[1][2] The information is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of its solid-state structure.

Crystal Structure and Properties

This compound is a white, odorless crystalline solid.[1][2][3] At ambient conditions, it crystallizes in a tetragonal crystal system, which is characterized by three axes at right angles, two of which are equal in length (a and b) and one of which is different (c).[4][5][6] The specific space group for this structure is I4₁/a (No. 88).[4][5][6]

The structure consists of potassium cations (K⁺) and tetrahedral perrhenate anions (ReO₄⁻).[1][5] In the crystal lattice, the potassium ion is bonded in an 8-coordinate geometry to eight equivalent oxygen atoms.[5] The rhenium ion (Re⁷⁺) is situated in a tetrahedral geometry, bonded to four equivalent oxygen atoms.[5]

Under high pressure, this compound undergoes a phase transition. Studies have shown that at approximately 7.1 to 7.4 GPa, the initial tetragonal scheelite-type structure begins to transition to a monoclinic M'-fergusonite structure, described by the space group P2₁/c.[6]

Quantitative Crystallographic Data

The lattice parameters and other key crystallographic data for this compound at ambient conditions are summarized in the table below. The slight variations in reported lattice constants can be attributed to different experimental conditions and refinement techniques.

| Parameter | Value | Source |

| Crystal System | Tetragonal | [4][5][6] |

| Space Group | I4₁/a (No. 88) | [4][5] |

| Lattice Constant 'a' | 567.4 pm (5.674 Å) | [4] |

| 5.68 Å | [5] | |

| Lattice Constant 'c' | 1266.8 pm (12.668 Å) | [4] |

| 12.52 Å | [5] | |

| Lattice Angles | α = β = γ = 90° | [5] |

| Unit Cell Volume | 404.61 ų | [5] |

| K-O Bond Lengths | 4 x 2.77 Å and 4 x 2.84 Å | [5] |

| Re-O Bond Length | 1.74 Å (all equivalent) | [5] |

| Density | 4.887 g/mL at 25 °C | [7] |

Experimental Determination Protocols

The crystal structure and lattice parameters of this compound are primarily determined using X-ray Diffraction (XRD) techniques.[6][8] Powder XRD is a common method employed for this purpose.[6][8]

3.1. Sample Preparation and Synthesis

-

Synthesis : this compound can be synthesized by the neutralization reaction of potassium hydroxide (KOH) and perrhenic acid (HReO₄).[4]

-

Preparation for XRD : The crystalline KReO₄ sample is finely ground into a powder to ensure random orientation of the crystallites.[9] For certain measurements, the powder may be mixed with a diluent like finely ground silica gel to prevent preferential orientation.[9]

3.2. Data Acquisition: Powder X-ray Diffraction

-

Instrumentation : A powder X-ray diffractometer is used for data collection. A common setup includes a copper X-ray source (Cu Kα₁ radiation, λ ≈ 1.54056 Å) and a detector.[6][9]

-

Procedure : The powdered sample is mounted in the diffractometer. The instrument directs a beam of X-rays onto the sample, and the sample is rotated or oscillated through a range of angles (2θ).[8]

-

Data Collection : The detector measures the intensity of the diffracted X-rays at different angles. The resulting data is a diffractogram, which plots intensity versus the diffraction angle (2θ).[10]

3.3. Data Analysis and Structure Refinement

-

Peak Indexing : The peaks in the diffraction pattern correspond to Bragg reflections from specific crystallographic planes. These peaks are indexed with Miller indices (hkl).[9][11]

-

Rietveld Refinement : The collected XRD data is analyzed using computational methods, most notably Rietveld refinement.[6][11] This technique involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model, to the experimental data. By minimizing the difference between the observed and calculated patterns, precise lattice parameters, atomic positions, and other structural details are determined.[6]

Visualization of Crystallographic Hierarchy

The logical relationship of this compound's crystal structure can be visualized as a hierarchy, starting from the broad crystal system and narrowing down to the specific atomic arrangement.

References

- 1. gneechem.com [gneechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. wholesale this compound Crystalline - FUNCMATER [funcmater.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. High-Pressure X‑ray Diffraction Study of Scheelite-Type Perrhenates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 高铼酸钾 99.98% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 8. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 9. govinfo.gov [govinfo.gov]

- 10. researchgate.net [researchgate.net]

- 11. physik.uni-siegen.de [physik.uni-siegen.de]

A Technical Guide to the Basic Synthesis of Potassium Perrhenate from Perrhenic Acid

This in-depth technical guide provides a comprehensive overview of the synthesis of potassium perrhenate (KReO₄) from perrhenic acid (HReO₄). The core of this process lies in a straightforward acid-base neutralization reaction. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this synthesis.

Core Synthesis Principle: Neutralization Reaction

The fundamental principle for the synthesis of this compound is the neutralization reaction between a strong acid, perrhenic acid, and a strong base, potassium hydroxide (KOH). The reaction proceeds as follows:

HReO₄ (aq) + KOH (aq) → KReO₄ (s) + H₂O (l)[1][2]

In this reaction, the proton from perrhenic acid reacts with the hydroxide ion from potassium hydroxide to form water. The resulting potassium cation (K⁺) and perrhenate anion (ReO₄⁻) combine to form the sparingly soluble salt, this compound, which precipitates from the aqueous solution.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Chemical Formula | KReO₄[1] |

| Molar Mass | 289.30 g/mol |

| Appearance | White crystalline solid[1] |

| Density | 4.887 g/cm³ at 25 °C |

| Melting Point | 555 °C[1] |

| Boiling Point | 1370 °C[1] |

| Solubility in Water | 11.9 g/L at 20 °C[1] |

| Crystal System | Tetragonal[1] |

Detailed Experimental Protocol

This section outlines a detailed methodology for the synthesis and purification of this compound.

Materials and Reagents

-

Perrhenic acid (HReO₄) solution (concentration to be determined)

-

Potassium hydroxide (KOH), analytical grade[3]

-

Deionized water

-

Standard laboratory glassware (beakers, graduated cylinders, magnetic stirrer, etc.)

-

Heating plate

-

Filtration apparatus (Buchner funnel, filter paper)

-

Drying oven

Synthesis Procedure

-

Stoichiometric Calculation: Accurately determine the concentration of the perrhenic acid solution. Calculate the molar equivalent of potassium hydroxide required for complete neutralization. It is advisable to use a slight excess of perrhenic acid to ensure the complete consumption of the potassium hydroxide.

-

Reaction Setup: In a clean beaker equipped with a magnetic stir bar, place the calculated volume of the perrhenic acid solution.

-

Neutralization: Slowly add a pre-dissolved solution of the stoichiometric amount of potassium hydroxide to the perrhenic acid solution while stirring continuously. The addition should be done dropwise to control the exothermic reaction.

-

Precipitation: As the potassium hydroxide is added, a white precipitate of this compound will form due to its low solubility in water.

-

Reaction Completion and Cooling: Continue stirring for a short period (e.g., 30 minutes) at room temperature to ensure the reaction goes to completion. Afterwards, cool the mixture in an ice bath to further decrease the solubility of this compound and maximize the precipitate formation.

-

Isolation of the Product: Isolate the precipitated this compound by vacuum filtration using a Buchner funnel and an appropriate filter paper.

-

Washing: Wash the collected crystals with a small amount of cold deionized water to remove any soluble impurities.

Purification by Recrystallization

To obtain a high-purity product, the synthesized this compound can be purified by recrystallization.

-

Dissolution: Transfer the crude this compound to a beaker and add a minimum amount of deionized water. Heat the mixture gently while stirring to dissolve the solid completely. This compound is sparingly soluble, so a significant amount of water may be required.[4]

-

Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of pure crystals. To maximize the yield, the solution can be further cooled in an ice bath.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold deionized water. Dry the crystals in an oven at a suitable temperature (e.g., 100-120 °C) to a constant weight.

Expected Yield

The exact yield of the reaction is dependent on factors such as the precise stoichiometry, the efficiency of the precipitation, and the washing and recrystallization steps. The literature reviewed for this guide does not provide a specific quantitative yield for this synthesis. However, due to the low solubility of this compound, a relatively high yield can be expected.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

| Analytical Technique | Purpose |

| X-Ray Diffraction (XRD) | To confirm the crystalline structure and phase purity of the final product.[3] |

| Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) | To determine the elemental composition and detect any metallic impurities. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the characteristic vibrational modes of the perrhenate anion (ReO₄⁻). |

| Melting Point Analysis | To verify the purity of the compound by comparing the measured melting point with the literature value. |

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and purification process.

References

An In-depth Technical Guide to the Oxidizing Properties of Potassium Perrhenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidizing properties of potassium perrhenate (KReO₄). While classified as a strong oxidizer, its direct application as a stoichiometric oxidant in organic synthesis is limited. However, its true value lies in its role as a precursor to highly active rhenium-based catalysts, particularly in the presence of co-oxidants. This document details its electrochemical properties, its extensive use in catalytic oxidation reactions with detailed experimental protocols, and the mechanisms of these transformations.

Core Properties and Electrochemical Data

This compound is a white, crystalline solid with the chemical formula KReO₄. It is sparingly soluble in water and ethanol. The rhenium atom in the perrhenate anion (ReO₄⁻) exists in its highest oxidation state of +7.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | KReO₄ |

| Molar Mass | 289.30 g/mol |

| Appearance | White crystalline solid |

| Density | 4.89 g/cm³ |

| Melting Point | 555 °C (1031 °F; 828 K) |

| Boiling Point | 1370 °C (2500 °F; 1640 K) |

| Solubility in Water | 11.9 g/L at 20 °C |

Electrochemical Potentials

The oxidizing strength of the perrhenate ion is dependent on the pH of the medium. The standard electrode potentials (E°) for key redox half-reactions involving rhenium species are summarized below. These values are derived from Latimer and Pourbaix diagrams for rhenium in aqueous solutions.

| Half-Reaction | Standard Electrode Potential (E°), V | Conditions |

| ReO₄⁻ + 2H⁺ + 2e⁻ ⇌ ReO₃(s) + H₂O | +0.768 | Acidic |

| ReO₄⁻ + 4H⁺ + 3e⁻ ⇌ ReO₂(s) + 2H₂O | +0.510 | Acidic |

| ReO₄⁻ + 8H⁺ + 7e⁻ ⇌ Re(s) + 4H₂O | +0.340 | Acidic |

| ReO₄⁻ + 2H₂O + 3e⁻ ⇌ ReO₂(s) + 4OH⁻ | -0.594 | Basic |

Note: These values can vary depending on the specific conditions and the source of the thermodynamic data.

This compound in Catalytic Oxidation

The primary utility of this compound in oxidation chemistry is as a precursor to more active catalytic species. Methyltrioxorhenium (MTO, CH₃ReO₃) is a prominent example of a highly effective and versatile oxidation catalyst that can be synthesized from perrhenate salts. In conjunction with a co-oxidant, typically hydrogen peroxide (H₂O₂), these rhenium catalysts facilitate a wide range of oxidation reactions.

General Mechanism of Rhenium-Catalyzed Oxidation with Hydrogen Peroxide

The general catalytic cycle involves the reaction of the rhenium(VII) catalyst with hydrogen peroxide to form one or two peroxo-rhenium species. These peroxo complexes are powerful oxidizing agents that transfer an oxygen atom to the substrate, regenerating the initial rhenium catalyst.

Caption: General catalytic cycle for rhenium-catalyzed oxidations.

Experimental Protocols for Rhenium-Catalyzed Oxidations

The following sections provide detailed experimental protocols for the oxidation of various functional groups using catalytic systems derived from rhenium compounds, which can be prepared from this compound.

Synthesis of Methyltrioxorhenium (MTO) from a Perrhenate Salt

This protocol describes a general method for the synthesis of MTO, a versatile oxidation catalyst, from a metal perrhenate.

Reaction: M(ReO₄)ₓ + (CH₃)₄Sn + TMSCl → CH₃ReO₃ + MClₓ + (CH₃)₃SnCl + ...

Materials:

-

Metal Perrhenate (e.g., Silver Perrhenate)

-

Acetonitrile (anhydrous)

-

Chlorotrimethylsilane (TMSCl)

-

Tetramethyltin ((CH₃)₄Sn)

-

Round-bottom flask with a magnetic stirrer

-

Rotary evaporator

-

Sublimation apparatus

Procedure:

-

Dissolve the metal perrhenate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

-

Stir the mixture vigorously at room temperature for 30 minutes.

-

Add chlorotrimethylsilane (excess) to the solution.

-

Add tetramethyltin (excess) to the suspension.

-

Stir the reaction mixture at room temperature for 20-24 hours.

-

If a precipitate forms (e.g., AgCl), filter the mixture.

-

Remove the volatile components from the filtrate using a rotary evaporator.

-

Purify the crude product by sublimation to obtain MTO as a white crystalline solid.

Oxidation of Secondary Alcohols to Ketones

This protocol details the oxidation of a secondary alcohol to a ketone using MTO as a catalyst and hydrogen peroxide as the oxidant.[1]

Reaction: R₂CHOH + H₂O₂ --(MTO catalyst)--> R₂C=O + 2H₂O

Materials:

-

Secondary alcohol

-

Methyltrioxorhenium (MTO)

-

Hydrogen peroxide (30% aqueous solution)

-

Appropriate solvent (e.g., acetonitrile or tert-butanol)

-

Optional: Pyridine or a bromide source as a co-catalyst

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the secondary alcohol (1.0 mmol) and MTO (0.01 mmol, 1 mol%) in the chosen solvent (e.g., 5 mL of acetonitrile).

-

If using a co-catalyst, add it to the mixture at this stage.

-

Slowly add the 30% hydrogen peroxide solution (1.2 mmol, 1.2 eq) to the reaction mixture while stirring at room temperature.

-

Monitor the reaction progress by TLC or GC. The reaction time can vary from minutes to several hours depending on the substrate.[1]

-

Upon completion, quench the reaction by adding a small amount of a reducing agent (e.g., saturated aqueous sodium thiosulfate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Quantitative Data for Alcohol Oxidation:

| Substrate | Co-catalyst | Time (h) | Yield (%) |

| 1-Phenylethanol | None | 24 | 95 |

| Cyclohexanol | Pyridine | 3 | 98 |

| 2-Octanol | HBr | 0.5 | 99 |

Data adapted from representative MTO-catalyzed alcohol oxidations.

Caption: Workflow for MTO-catalyzed alcohol oxidation.

Oxidation of Thioethers to Sulfoxides

The MTO/H₂O₂ system is highly efficient for the selective oxidation of thioethers to sulfoxides, with minimal over-oxidation to sulfones.

Reaction: R₂S + H₂O₂ --(MTO catalyst)--> R₂S=O + H₂O

Materials:

-

Thioether

-

Methyltrioxorhenium (MTO)

-

Hydrogen peroxide (30% aqueous solution)

-

Solvent (e.g., ethanol or chloroform)

-

Standard laboratory glassware

Procedure:

-

Dissolve the thioether (1.0 mmol) in the chosen solvent (e.g., 5 mL of ethanol) in a round-bottom flask at 0 °C (ice bath).

-

Add MTO (0.005 mmol, 0.5 mol%).

-

Add 30% hydrogen peroxide (1.1 mmol, 1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC or GC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium sulfite.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the sulfoxide.

Quantitative Data for Thioether Oxidation:

| Substrate | Time (min) | Temperature (°C) | Yield (%) |

| Thioanisole | 10 | 25 | >99 |

| Dibenzyl sulfide | 15 | 25 | 98 |

| Tetrahydrothiophene | 5 | 0 | >99 |

Data from representative MTO-catalyzed sulfoxidations.

Oxidation of Triphenylphosphine to Triphenylphosphine Oxide

Rhenium catalysts can also facilitate the oxidation of phosphines.

Reaction: PPh₃ + H₂O₂ --(Re catalyst)--> O=PPh₃ + H₂O

Materials:

-

Triphenylphosphine (PPh₃)

-

Rhenium catalyst (e.g., a Re(V) oxo complex)

-

Co-oxidant (e.g., a sulfoxide or peroxide)

-

Solvent (e.g., chloroform)

-

Standard laboratory glassware

Procedure:

-

Dissolve triphenylphosphine (1.0 mmol) and the rhenium catalyst (e.g., 0.05 mmol, 5 mol%) in chloroform (5 mL).

-

Add the co-oxidant (e.g., diphenyl sulfoxide, 1.2 mmol) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by ³¹P NMR spectroscopy or TLC.

-

Upon completion, the product can often be isolated by precipitation or crystallization after removal of the solvent.

Conclusion

While this compound is a potent oxidizing agent from a thermodynamic standpoint, its kinetic limitations often render it ineffective for direct stoichiometric oxidations in organic synthesis under mild conditions. Its principal role in modern oxidation chemistry is that of a stable, convenient, and effective precursor to highly active homogeneous and heterogeneous rhenium catalysts. Systems based on methyltrioxorhenium (MTO) and hydrogen peroxide, in particular, offer a versatile and often highly selective method for the oxidation of a wide array of functional groups, making this compound a valuable starting material for researchers in synthetic chemistry and drug development.

References

Potassium Perrhenate (KReO₄): A Technical Guide to its Core Applications in Scientific Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Potassium perrhenate (KReO₄) is a stable, white crystalline inorganic salt that serves as a crucial compound in various advanced scientific and industrial fields. Its unique chemical and physical properties make it an indispensable precursor for the production of pure rhenium and its alloys, a valuable component in catalysis, a model compound in the development of radiopharmaceuticals, and a key material in specialized materials science applications. This technical guide provides a comprehensive overview of the primary applications of this compound in scientific research, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Physicochemical Properties of this compound

This compound is characterized by its stability and well-defined properties, which are foundational to its use in research. It is sparingly soluble in cold water, with solubility increasing significantly in hot water.[1]

| Property | Value | References |

| Chemical Formula | KReO₄ | [1][2][3][4] |

| Molar Mass | 289.30 g/mol | [1][5][6] |

| Appearance | White, odorless crystalline solid/powder | [1][2][4] |

| Density | 4.887 g/mL at 25 °C | [3][5] |

| Melting Point | 550 - 555 °C | [3][4] |

| Boiling Point | 1370 °C | [3][4] |

| Crystal Structure | Tetragonal | [4] |

| Refractive Index | 1.643 (at 20 °C) | [3] |

Core Application in Metallurgy: Production of Rhenium Metal

A primary application of this compound is as a starting material for the production of high-purity rhenium metal.[1] Rhenium is a rare, high-density metal with one of the highest melting points, making it critical for superalloys used in jet engines and turbine blades.[1][7] The conversion of KReO₄ to metallic rhenium typically involves a high-temperature reduction process.

Experimental Protocol: Hydrogen Reduction of KReO₄ to Crude Rhenium

This protocol is adapted from methodologies described for the preparation of rhenium metal from its salts.[8]

-

Preparation: Place a weighed amount of finely divided this compound powder in a suitable reaction vessel (e.g., a quartz boat) within a tube furnace.

-

Inerting: Purge the furnace tube with an inert gas (e.g., argon) to remove all oxygen.

-

Reduction: Introduce a steady flow of hydrogen (H₂) gas into the furnace tube.

-

Heating: Gradually heat the furnace to a maximum temperature of 500 °C. Temperatures around 550 °C should be avoided as this is the melting point of KReO₄ and can impede the reduction process.[8]

-

Reaction: Maintain the temperature and hydrogen flow for several hours to ensure complete reduction of the perrhenate to metallic rhenium. The by-product is potassium oxide (or hydroxide in the presence of trace water).

-

Cooling: After the reaction is complete, cool the furnace to room temperature under a continued flow of hydrogen, then switch to an inert gas before removing the sample.

-

Result: The resulting product is a crude rhenium metal powder, which requires further purification to remove potassium-containing by-products.[8]

Application in Heterogeneous Catalysis

This compound is a key precursor for synthesizing rhenium-based catalysts.[2][9] These catalysts are employed in the petrochemical industry for processes such as hydroprocessing (to remove sulfur and nitrogen), isomerization, and dehydrogenation.[1] The presence of rhenium enhances catalyst activity and stability.[1]

Quantitative Data: Solubility of KReO₄ in Water

The solubility of this compound is a critical parameter for preparing aqueous solutions used in catalyst synthesis and crystal growth. Data shows a significant increase in solubility with temperature, which can be exploited for recrystallization and purification processes.[7][10]

| Temperature (K) | Solubility ( g/100 mL) |

| 283.15 (10 °C) | ~0.4 (sparingly soluble)[1] |

| 293.15 (20 °C) | ~0.4[1] |

| 333.15 (60 °C) | Significantly more soluble[1] |

Note: The referenced studies focus on density and solubility curves, highlighting the trend of increasing solubility with temperature, which is crucial for purification by recrystallization.[7][10]

Role in Radiopharmaceutical and Nuclear Medicine Research

In the field of nuclear medicine, this compound serves as an invaluable non-radioactive model for technetium-99m (⁹⁹ᵐTc) compounds.[11][12] Rhenium and technetium are in the same group of the periodic table, exhibiting very similar chemical properties.[13] The perrhenate ion (ReO₄⁻) is a chemical analogue of the pertechnetate ion (TcO₄⁻), which is the starting material for most ⁹⁹ᵐTc radiopharmaceuticals.[14] This allows researchers to develop and optimize synthesis and labeling methodologies using the stable and readily available KReO₄ before applying them to the short-lived, radioactive ⁹⁹ᵐTc.[11]

Experimental Protocol: Synthesis of a Rhenium Complex as a Model

This protocol describes the reduction of KReO₄ as a model for preparing organometallic radiopharmaceuticals.[2]

-

Reactant Preparation: In a reaction flask under an inert atmosphere, dissolve this compound in a suitable solvent.

-

Ligand Addition: Add the desired organic ligand (e.g., a cyclopentadienyl source or a chelating agent designed to bind the metal).

-

Reduction: Introduce a reducing agent to reduce the Re(VII) in the perrhenate to a lower oxidation state (e.g., Re(I) or Re(V)), which allows for coordination with the ligand. The choice of reducing agent is critical and depends on the desired final complex.

-

Reaction Conditions: Heat the mixture under reflux for a specified period to drive the reaction to completion.

-

Isolation and Purification: Cool the reaction mixture. The desired rhenium complex can be isolated by precipitation, extraction, or chromatography.

-

Characterization: Analyze the final product using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity. This characterization provides the blueprint for the analogous technetium synthesis.

Applications in Materials Science

This compound is used in materials science research, primarily for the growth of single crystals and the synthesis of novel inorganic compounds.[9][15] The ability to grow high-quality single crystals is essential for studying the fundamental physical properties of materials.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

This is a general method for growing single crystals from an aqueous solution, applicable to salts like KReO₄.[16][17]

-

Solution Preparation: Prepare a saturated or slightly supersaturated solution of this compound in deionized water at an elevated temperature to maximize solubility.

-

Filtration: Filter the hot solution through a fine filter paper to remove any dust or undissolved impurities, which could act as unwanted nucleation sites.

-

Crystallization: Transfer the clear filtrate to a clean crystallization dish. Cover the dish loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant, controlled temperature (e.g., room temperature).

-

Growth: Over a period of several days to weeks, as the solvent evaporates, the solution will become supersaturated, and single crystals will begin to form and grow.

-

Harvesting: Once the crystals have reached the desired size, carefully remove them from the solution and dry them on a filter paper.

This technique has been used to prepare single crystals of new, complex perrhenate compounds for structural analysis.[15]

References

- 1. gneechem.com [gneechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound(VII) [chembk.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound 99 10466-65-6 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. US2935399A - Method for preparation of rhenium - Google Patents [patents.google.com]

- 9. This compound | polymer-books [polymer-books.com]

- 10. Investigations of the Density and Solubility of Ammonium Perrhenate and this compound Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. This compound 99.98 trace metals 10466-65-6 [sigmaaldrich.com]

- 13. Rhenium - Wikipedia [en.wikipedia.org]

- 14. Fundamentals of Rhenium-188 Radiopharmaceutical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New calcium perrhenates: synthesis and crystal structures... [degruyterbrill.com]

- 16. sphinxsai.com [sphinxsai.com]

- 17. beu.edu.az [beu.edu.az]

Methodological & Application

Synthesis Protocol for High-Purity Potassium Perrhenate Crystals: An Application Note

Introduction

Potassium perrhenate (KReO₄) is a crucial precursor in the synthesis of various rhenium-containing compounds, including catalysts and radiopharmaceuticals. The purity of the initial KReO₄ is paramount, as contaminants can significantly impact the efficacy and safety of the final products. This application note provides a detailed, step-by-step protocol for the synthesis of high-purity this compound crystals. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable source of crystalline KReO₄ for their work.

The synthesis is based on the neutralization reaction between perrhenic acid (HReO₄) and potassium hydroxide (KOH), followed by a meticulous recrystallization process to achieve high-purity crystals. This document outlines the necessary reagents, equipment, and experimental procedures, along with methods for characterizing the final product.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the synthesis and purification of this compound.

| Parameter | Value | Reference |

| This compound (KReO₄) | ||

| Molecular Weight | 289.30 g/mol | N/A |

| Melting Point | 555 °C | N/A |

| Crystal System | Tetragonal | [1] |

| Space Group | I4₁/a | [1] |

| Solubility in Water | ||

| at 10 °C (283.15 K) | 0.48 g / 100 g H₂O | N/A |

| at 20 °C (293.15 K) | 0.96 g / 100 g H₂O | N/A |

| at 30 °C (303.15 K) | 1.70 g / 100 g H₂O | N/A |

| at 40 °C (313.15 K) | 2.89 g / 100 g H₂O | N/A |

| at 50 °C (323.15 K) | 4.79 g / 100 g H₂O | N/A |

| at 60 °C (333.15 K) | 7.74 g / 100 g H₂O | N/A |

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of high-purity this compound crystals.

Synthesis of Crude this compound

Materials:

-

Perrhenic acid (HReO₄) solution (e.g., 50% w/w in H₂O)

-

Potassium hydroxide (KOH) pellets (reagent grade)

-

Deionized water

-

pH indicator strips or a calibrated pH meter

Equipment:

-

Glass beaker (appropriate size for the reaction volume)

-

Magnetic stirrer and stir bar

-

Burette or dropping funnel

-

Ice bath

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Prepare a potassium hydroxide solution. In a glass beaker, dissolve a stoichiometric amount of potassium hydroxide pellets in deionized water to create a 1 M solution. For example, to neutralize 100 mL of 50% w/w HReO₄ (density ≈ 1.5 g/mL, containing ~75 g HReO₄, which is ~0.3 moles), you would need approximately 16.8 g of KOH dissolved in enough water to make a final volume of around 300 mL.

-

Cool the perrhenic acid solution. Place the beaker containing the perrhenic acid solution in an ice bath and begin stirring with a magnetic stirrer.

-

Neutralization. Slowly add the 1 M KOH solution to the stirred and cooled perrhenic acid solution using a burette or dropping funnel. Monitor the pH of the reaction mixture periodically. The addition should be dropwise, especially as the pH approaches neutrality (pH 7), to avoid overshooting.

-

Precipitation. As the neutralization proceeds, a white precipitate of this compound will form due to its lower solubility. Continue adding KOH solution until the pH of the slurry is neutral (pH ≈ 7).

-

Complete the precipitation. Once the solution is neutralized, continue stirring in the ice bath for an additional 30 minutes to ensure maximum precipitation of the crude KReO₄.

-

Isolate the crude product. Separate the precipitated this compound from the solution by vacuum filtration using a Buchner funnel.

-

Wash the crude product. Wash the filter cake with a small amount of cold deionized water to remove any remaining soluble impurities.

-

Dry the crude product. The crude this compound can be partially dried in a desiccator or a low-temperature oven (e.g., 60-80 °C) before proceeding to recrystallization.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Deionized water

Equipment:

-

Erlenmeyer flask

-

Hot plate with magnetic stirring capability

-

Thermometer

-

Buchner funnel and filter flask

-

Filter paper

-

Watch glass

-

Desiccator

Procedure:

-

Dissolve the crude product. Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water, just enough to form a slurry.

-

Heat to dissolve. Gently heat the slurry on a hot plate with continuous stirring. Add small portions of hot deionized water until all the this compound has dissolved. Aim to use the minimum amount of hot water necessary to create a saturated solution at an elevated temperature (e.g., 80-90 °C). Refer to the solubility table in Section 2 to estimate the required volume.

-

Slow cooling for crystallization. Once fully dissolved, remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be as slow as possible. This can be achieved by placing the flask in an insulated container.

-

Further cooling. After the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of crystals.

-

Isolate the purified crystals. Collect the recrystallized this compound by vacuum filtration.

-

Wash the crystals. Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual mother liquor.

-

Dry the final product. Carefully transfer the purified crystals to a clean, pre-weighed watch glass and dry them in an oven at 110 °C to a constant weight. Cool the dried crystals in a desiccator before weighing to determine the final yield.

Purity Characterization

The purity of the synthesized this compound crystals should be assessed using appropriate analytical techniques.

-

Gravimetric Analysis: The purity can be estimated by ensuring the product is dried to a constant weight, confirming the absence of residual water.

-

X-ray Diffraction (XRD): Confirm the crystalline phase and structure of the KReO₄. The resulting diffraction pattern should match the known tetragonal structure (Space Group: I4₁/a) for this compound.[1]

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To determine the concentration of trace metallic impurities. This is particularly important for applications where high purity is critical.

Visualizations

The following diagrams illustrate the key experimental workflows.

References

Application Notes and Protocols: Potassium Perrhenate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of potassium perrhenate (KReO₄) as a catalyst in key organic synthesis transformations. The information is intended to guide researchers in leveraging the catalytic activity of this versatile and accessible rhenium compound for the efficient synthesis of valuable organic molecules.

Introduction

This compound is a stable, water-soluble, and commercially available inorganic salt that serves as a convenient precursor to catalytically active high-valent rhenium species. While methyltrioxorhenium (MTO) is a more widely studied homogeneous rhenium catalyst, this compound offers a cost-effective and user-friendly alternative for various oxidation reactions. In the presence of an oxidant, typically hydrogen peroxide, this compound is believed to form peroxo-rhenium complexes in situ, which are the active species responsible for oxygen transfer to organic substrates.

This guide details the application of this compound and related perrhenate salts in two important oxidative transformations: the Baeyer-Villiger oxidation of ketones to lactones and the epoxidation of alkenes. Additionally, a protocol for the analogous rhenium-catalyzed oxidation of sulfides to sulfoxides is provided, highlighting the broader potential of perrhenate-based catalytic systems.

Catalytic Applications of Perrhenates

Baeyer-Villiger Oxidation of Cyclic Ketones

The Baeyer-Villiger oxidation is a powerful method for the synthesis of lactones from cyclic ketones, which are important structural motifs in many natural products and pharmaceuticals. Perrhenate salts, in combination with hydrogen peroxide, have been shown to be effective catalysts for this transformation. A study utilizing pyridinium perrhenate (PyHReO₄), a close analogue of this compound, demonstrates the viability of this catalytic system.[1][2]

General Reaction Scheme: